10-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
10-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-20-15-14(16(24)21(2)18(20)25)23-11-5-4-10-22(17(23)19-15)12-6-8-13(26-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJAXMFLXZDVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCCN(C3=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a diazepine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
10-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Chirality Considerations :
While chirality data for the target compound are absent, highlights that enantiomers of structurally similar pharmaceuticals (e.g., fluoxetine) exhibit stark differences in toxicity and activity. This underscores the need for enantiomeric resolution in future studies .
Key Observations:
- Synthetic Accessibility : Derivatives with alkyl chains (e.g., 21 and 22 in ) achieve higher yields (>90%), suggesting that the target compound’s methoxyphenyl group may require optimized coupling conditions .
- Thermal Stability : Higher melting points in dihydroxyphenethyl derivatives (20b) correlate with stronger intermolecular hydrogen bonding, whereas alkylated analogs (22) exhibit lower melting points due to increased flexibility .
Receptor Affinity and Enzyme Inhibition
- Dopamine Receptor Interactions : Analogs like 20b () show structural similarity to dopamine hybrids, suggesting that the target compound’s methoxyphenyl group could be tailored for dopaminergic activity .
Biological Activity
10-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis methods, biological activity, and related research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining purine and diazepine elements. The synthesis typically involves multi-step organic reactions, including the condensation of purine derivatives with diazepine precursors under controlled conditions. Key reagents and catalysts are employed to optimize yield and purity during synthesis .
The biological activity of 10-(4-methoxyphenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is primarily attributed to its interaction with various receptors and enzymes. It has been shown to interact with serotonin receptors (5-HT1A and 5-HT2A), exhibiting potential anxiolytic and antidepressant effects. The compound acts as a partial agonist or antagonist depending on the receptor type and its structural modifications .
Pharmacological Studies
In pharmacological studies involving radioligand binding assays, the compound demonstrated significant affinity for 5-HT1A receptors. Compounds with similar structures have been tested for their ability to modulate neurotransmitter systems linked to mood regulation. For instance:
- 5-HT1A Receptor Affinity : The compound displayed a moderate to high binding affinity for 5-HT1A receptors.
- Functional Activity : In vivo models indicated that certain derivatives acted as postsynaptic antagonists or agonists at 5-HT1A receptors .
Data Table: Biological Activity Summary
Case Studies
Recent studies have highlighted the compound's potential in treating neurological disorders through modulation of serotonin pathways. For example:
- A study focused on a series of arylpiperazine derivatives similar to this compound showed promising results in reducing anxiety-like behaviors in animal models.
- Another investigation demonstrated that related diazepino-purines exhibited significant antidepressant-like effects when administered in controlled doses .
Q & A
Basic: What synthetic methodologies are reported for constructing the [1,3]diazepino[2,1-f]purine scaffold in this compound?
The synthesis typically involves multi-step heterocyclic annulation. A common approach includes:
- Step 1 : Condensation of substituted purine precursors (e.g., 1,3-dimethylxanthine derivatives) with aldehydes or ketones to form the diazepine ring.
- Step 2 : Nucleophilic substitution or cycloaddition reactions to introduce the 4-methoxyphenyl group. For example, tert-butyldimethylsilyl (TBDMS) protecting groups are often used to stabilize intermediates during methoxy-substitution .
- Characterization : Confirmation via -NMR (monitoring methoxy protons at δ 3.8–4.0 ppm) and LC-MS for molecular ion peaks (expected m/z ≈ 386.4 for the parent ion) .
Basic: How can X-ray crystallography resolve ambiguities in the stereochemistry of the tetrahydro ring system?
Single-crystal X-ray diffraction (SCXRD) is critical for determining the 7,8,9,10-tetrahydro-1H-[1,3]diazepino conformation. Key parameters include:
- Bond angles : Deviations >5° from idealized sp hybridization indicate ring strain.
- Torsional angles : For example, the C7-C8-C9-C10 torsion angle should confirm chair or boat conformations.
- Data validation : R-factor <0.05 and data-to-parameter ratio >7.0 ensure reliability .
Advanced: What experimental designs are optimal for studying the compound’s interactions with adenosine receptors?
A split-plot factorial design is recommended:
- Main plots : Receptor subtypes (A, A, A).
- Subplots : Concentration gradients (e.g., 1 nM–10 µM).
- Controls : Use theophylline (non-selective antagonist) and selective agonists (e.g., CCPA for A).
- Endpoint assays : cAMP accumulation (A) or calcium mobilization (A). Validate via radioligand binding (IC comparisons) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved methodologically?
- Phase-solubility analysis : Use the Higuchi-Cheung model to quantify solubility in DMSO, ethanol, and chloroform.
- Controlled variables : Temperature (25°C vs. 37°C) and ionic strength (0.1 M PBS vs. pure solvents).
- Analytical validation : UPLC with charged aerosol detection (CAD) for low-UV-absorbing impurities .
Advanced: What computational strategies predict the compound’s metabolic stability in hepatic microsomes?
- In silico tools : Combine molecular docking (e.g., AutoDock Vina) with CYP450 isoform homology models (CYP3A4, CYP2D6).
- Metabolite prediction : Use Rule-based systems (e.g., SyGMa) to identify potential O-demethylation sites (4-methoxyphenyl group) .
- Validation : Cross-reference with in vitro microsomal assays (t measurements) .
Basic: What spectroscopic techniques differentiate this compound from structurally similar purine-diazepine hybrids?
- IR spectroscopy : Unique C=O stretches at 1680–1700 cm (dione moiety) vs. 1720 cm for ester-containing analogs.
- -NMR : Methoxy carbons at δ 55–56 ppm vs. δ 60–65 ppm for ethoxy derivatives .
Advanced: How can in vitro cytotoxicity assays be optimized to assess structure-activity relationships (SAR)?
- Cell lines : Use HEK293 (non-cancerous) vs. HepG2 (hepatic) for tissue-specific toxicity.
- Dose-response : 72-hour exposure with Alamar Blue viability assay (IC determination).
- SAR variables : Compare substituents (e.g., 4-methoxy vs. 4-nitro phenyl groups) to correlate electronic effects with toxicity .
Advanced: What statistical methods address batch-to-batch variability in synthetic yield?
- ANOVA with Tukey’s post hoc test : Analyze yield differences across 4–5 independent synthesis batches.
- Process parameters : Temperature (±2°C), solvent purity (HPLC-grade vs. technical grade), and catalyst loading (Pd/C 5% vs. 10%) .
Basic: What chromatographic methods separate enantiomers in chiral derivatives of this compound?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10, 0.1% TFA) at 1.0 mL/min.
- Detection : Polarimetric or CD detectors for enantiomeric excess (ee >98%) validation .
Advanced: How does the compound’s logP value influence its blood-brain barrier (BBB) permeability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
